3-Methyl-5-(trifluoromethyl)phenol
Overview
Description
3-Methyl-5-(trifluoromethyl)phenol is an organic compound characterized by a trifluoromethyl group attached to a phenol ring. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It’s known that trifluoromethylbenzenes can interact with various biological targets due to the presence of the trifluoromethyl group .
Pharmacokinetics
The compound’s physical properties such as its boiling point (2013±350 °C), density (1279±006 g/cm3), and acidity coefficient (pKa 907±010) have been reported .
Result of Action
It’s known that the compound can cause skin and eye irritation, and it’s harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethyl)phenol. For instance, the compound is a combustible liquid and should be kept in a well-ventilated place . It’s also important to note that the compound’s action can be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group in the molecule can participate in various biochemical reactions . The trifluoromethyl group is electron-withdrawing via the inductive effect but also a weak pi donor through interaction with the radical center’s SOMO .
Cellular Effects
It is known that phenolic compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various chemical reactions, including free radical reactions . In these reactions, the trifluoromethyl group can form a radical, which can then participate in further reactions .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 3-Methyl-5-(trifluoromethyl)phenol in animal models have not been studied yet. It is known that the dosage can significantly influence the effects of a compound .
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that the distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins .
Subcellular Localization
It is known that the localization of a compound can be influenced by various factors, including targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide (CF3I) under radical conditions .
Industrial Production Methods
Industrial production of 3-Methyl-5-(trifluoromethyl)phenol often employs large-scale trifluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroxy derivatives, and various substituted phenols .
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar structure but lacks the methyl group at the 3-position.
4-(Trifluoromethyl)phenol: The trifluoromethyl group is positioned differently on the phenol ring.
3,5-Bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups, leading to different chemical properties .
Uniqueness
3-Methyl-5-(trifluoromethyl)phenol is unique due to the presence of both a methyl and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZRDXCKRUKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609735 | |
Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934180-46-8 | |
Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934180-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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